3-Amino-2,2-difluoro-4-methylpentanoic acid
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Overview
Description
3-Amino-2,2-difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a pentanoic acid backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and fluorination would apply, with considerations for scalability, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-2,2-difluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-difluoro-4-methylpentanoic acid: Similar structure but with different fluorine atom positioning.
3-Amino-4-methylpentanoic acid: Lacks fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-4-methylpentanoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
3-Amino-2,2-difluoro-4-methylpentanoic acid is unique due to the combination of an amino group and two fluorine atoms on the pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
3-Amino-2,2-difluoro-4-methylpentanoic acid is a fluorinated amino acid with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group and two fluorine atoms on a pentanoic acid backbone, enhances its biological activity and interaction with various biomolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H12F2N1O2
- Molecular Weight : 167.15 g/mol
- Structure : The compound features an amino group at the third carbon and two fluorine atoms at the second carbon of the pentanoic acid chain.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, which can lead to improved pharmacological profiles. Research indicates that fluorinated amino acids can modulate enzyme activities by mimicking natural substrates or altering enzyme kinetics.
Biological Activity
Research has shown that this compound may exhibit various biological effects:
- Enzyme Interaction : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to certain receptors, potentially influencing signaling pathways.
- Toxicity Studies : Similar fluorinated compounds have demonstrated cytotoxic effects in bacterial cultures, suggesting that this compound could also exhibit toxicity under specific conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Study 1: Enzyme Modulation
A study explored the interaction of fluorinated amino acids with bacterial enzymes, revealing that these compounds could inhibit growth by misincorporating into bacterial proteins. This misincorporation led to disrupted metabolic functions, highlighting the potential for using such compounds in antibacterial therapies .
Study 2: Binding Affinity Analysis
Research conducted on similar compounds indicated that the difluoro substitution significantly enhances binding affinity to target proteins compared to non-fluorinated analogs. This suggests that this compound could be a potent candidate for further pharmacological development.
Comparative Analysis
The following table compares this compound with similar compounds regarding their structural features and biological implications.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amino group + 2 Fluorine atoms | Potential enzyme inhibitor; receptor modulator |
3-Amino-4-methylpentanoic acid | Lacks fluorine atoms | Reduced binding affinity; less pharmacological interest |
Methyl 3-amino-2,2-difluoro-4-methylbutanoate | Similar structure; shorter chain | Investigated for enzyme interactions |
Properties
Molecular Formula |
C6H11F2NO2 |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-3(2)4(9)6(7,8)5(10)11/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
DLJJFHROKTWOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)(F)F)N |
Origin of Product |
United States |
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